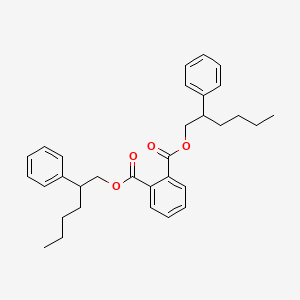
Bis(2-phenylhexyl) benzene-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-phenylhexyl) benzene-1,2-dicarboxylate: is an organic compound known for its versatile applications in various fields. It is also referred to as 1,2-Benzenedicarboxylic acid, bis(2-phenylhexyl) ester . This compound is part of the phthalate family, which is widely used as plasticizers to enhance the flexibility and durability of plastic materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-phenylhexyl) benzene-1,2-dicarboxylate typically involves the esterification of phthalic anhydride with 2-phenylhexanol. The reaction is catalyzed by acidic catalysts such as sulfuric acid or non-acidic catalysts like titanate or stannous oxide . The esterification process involves heating the reactants under reflux conditions, followed by neutralization, washing, and purification to obtain the final product.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous esterification in reactors, followed by distillation and purification steps to ensure high purity and yield of the product .
Análisis De Reacciones Químicas
Types of Reactions: Bis(2-phenylhexyl) benzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Bis(2-phenylhexyl) benzene-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a plasticizer in the production of flexible plastics and polymers.
Biology: The compound is studied for its potential effects on biological systems and its interactions with cellular components.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Mecanismo De Acción
The mechanism of action of Bis(2-phenylhexyl) benzene-1,2-dicarboxylate involves its interaction with polymer chains, increasing their flexibility and reducing brittleness. The compound acts by embedding itself between polymer chains, reducing intermolecular forces and allowing the chains to move more freely. This results in enhanced flexibility and durability of the plastic material .
Comparación Con Compuestos Similares
Bis(2-ethylhexyl) benzene-1,2-dicarboxylate:
Diisodecyl phthalate: Another phthalate plasticizer with similar applications but different molecular structure and properties.
Uniqueness: Bis(2-phenylhexyl) benzene-1,2-dicarboxylate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its phenylhexyl groups provide enhanced compatibility with certain polymers, making it a preferred choice in specific applications where other plasticizers may not perform as effectively .
Propiedades
Número CAS |
86829-48-3 |
|---|---|
Fórmula molecular |
C32H38O4 |
Peso molecular |
486.6 g/mol |
Nombre IUPAC |
bis(2-phenylhexyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C32H38O4/c1-3-5-15-27(25-17-9-7-10-18-25)23-35-31(33)29-21-13-14-22-30(29)32(34)36-24-28(16-6-4-2)26-19-11-8-12-20-26/h7-14,17-22,27-28H,3-6,15-16,23-24H2,1-2H3 |
Clave InChI |
YIDUENIWWGGMBW-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(COC(=O)C1=CC=CC=C1C(=O)OCC(CCCC)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


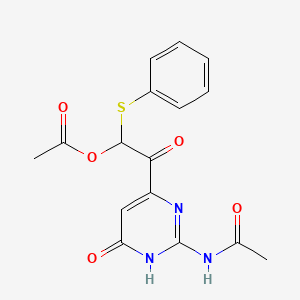

![12H-Benzo[a]phenothiazine, 9-methyl-](/img/structure/B14418579.png)


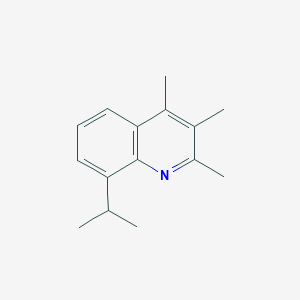
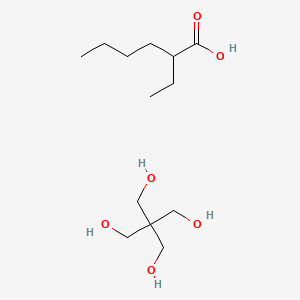

![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-4-ylcyclohex-2-en-1-one](/img/structure/B14418631.png)

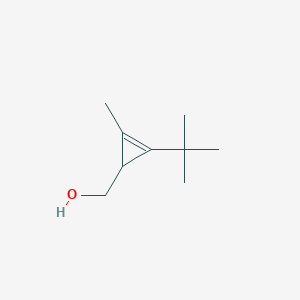
![8-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14418636.png)


